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Compound of Interest

Compound Name:
4-Bromo-N,N-

diisopropylbenzamide

Cat. No.: B1333844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and proposed synthesis of 4-Bromo-N,N-diisopropylbenzamide. Due to a lack of extensive

published experimental data for this specific compound, this document presents predicted

spectroscopic data and a generalized synthesis protocol based on established chemical

principles and data from analogous compounds. This guide is intended to serve as a

foundational resource for researchers interested in the potential applications of this molecule in

medicinal chemistry and materials science, providing a structured approach to its synthesis and

characterization.

Molecular Structure and Chemical Properties
4-Bromo-N,N-diisopropylbenzamide is a halogenated aromatic amide. The core structure

consists of a benzene ring substituted with a bromine atom at the para position (C4) and an

N,N-diisopropylbenzamide group at the C1 position.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source

IUPAC Name
4-bromo-N,N-di(propan-2-

yl)benzamide
PubChem[1]

CAS Number 79606-46-5 PubChem[1]

Chemical Formula C₁₃H₁₈BrNO PubChem[1]

Molecular Weight 284.19 g/mol PubChem[1]

Canonical SMILES
CC(C)N(C(C)C)C(=O)C1=CC=

C(C=C1)Br
PubChem[1]

Boiling Point 362.8±25.0 °C (Predicted) ChemicalBook[2]

Density 1.248±0.06 g/cm³ (Predicted) ChemicalBook[2]

Physical Form Solid (Predicted) ChemicalBook[2]

Proposed Synthesis
A standard and efficient method for the synthesis of 4-Bromo-N,N-diisopropylbenzamide
involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. The precursor, 4-

bromobenzoyl chloride, can be readily synthesized from 4-bromobenzoic acid.

Experimental Protocol: Synthesis of 4-Bromobenzoyl
Chloride
Materials:

4-Bromobenzoic acid

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Round-bottom flask with reflux condenser

Heating mantle
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Distillation apparatus

Procedure:

In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride.

Gently reflux the mixture until the solid has completely dissolved and gas evolution (HCl and

SO₂) has ceased.

Remove the excess thionyl chloride by distillation under reduced pressure.

The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of 4-Bromo-N,N-
diisopropylbenzamide
Materials:

4-Bromobenzoyl chloride

Diisopropylamine

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Round-bottom flask

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

Dissolve diisopropylamine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents)

in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g.,
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nitrogen or argon).

Cool the solution in an ice bath.

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous

solvent to the stirred amine solution.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by TLC).

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.
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Synthesis Workflow

Characterization Workflow

4-Bromobenzoic Acid

4-Bromobenzoyl Chloride

SOCl₂ or PCl₅

4-Bromo-N,N-diisopropylbenzamide (Crude)

Diisopropylamine, Base

Diisopropylamine

Purified Product

Purification

NMR Spectroscopy

Structural Elucidation

IR Spectroscopy

Functional Group ID

Mass Spectrometry

Molecular Weight Confirmation

Purity Assessment (e.g., HPLC)

Purity Determination

Click to download full resolution via product page

Proposed Synthesis and Characterization Workflow.

Predicted Spectroscopic Data
While experimental spectra for 4-Bromo-N,N-diisopropylbenzamide are not readily available

in the public domain, the expected spectroscopic characteristics can be predicted based on its

molecular structure.

Table 2: Predicted Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1333844?utm_src=pdf-body-img
https://www.benchchem.com/product/b1333844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Observations

¹H NMR

- Aromatic Protons: Two doublets in the

aromatic region (approx. 7.2-7.6 ppm),

characteristic of a 1,4-disubstituted benzene

ring. - Isopropyl Protons: Two signals for the

isopropyl groups. A septet for the CH proton

(approx. 3.5-4.0 ppm) and a doublet for the

methyl (CH₃) protons (approx. 1.2-1.5 ppm).

Due to restricted rotation around the C-N amide

bond, the two isopropyl groups may be non-

equivalent, leading to two sets of signals.

¹³C NMR

- Aromatic Carbons: Six signals in the aromatic

region (approx. 120-140 ppm). The carbon

attached to the bromine will be shifted due to

the heavy atom effect. The carbon of the

carbonyl group will appear downfield (approx.

170 ppm). - Isopropyl Carbons: Signals for the

CH (approx. 45-50 ppm) and CH₃ (approx. 20-

25 ppm) carbons.

IR Spectroscopy

- C=O Stretch (Amide I): A strong absorption

band around 1630-1680 cm⁻¹. - C-N Stretch: A

band in the region of 1250-1350 cm⁻¹. -

Aromatic C=C Stretch: Peaks in the 1450-1600

cm⁻¹ region. - C-Br Stretch: A band in the

fingerprint region, typically below 800 cm⁻¹. - C-

H Stretch (Aromatic and Aliphatic): Bands above

and below 3000 cm⁻¹, respectively.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A characteristic pair of

peaks of nearly equal intensity (M⁺ and M+2)

due to the presence of the bromine isotopes

(⁷⁹Br and ⁸¹Br) at m/z 283 and 285. -

Fragmentation: Common fragmentation patterns

would include the loss of an isopropyl group,

and cleavage to form the 4-bromobenzoyl cation

(m/z 183/185).
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Potential Biological Activities and Applications in
Drug Development
Direct biological activity data for 4-Bromo-N,N-diisopropylbenzamide is not currently

published. However, the benzamide scaffold is a well-established pharmacophore present in a

wide range of biologically active molecules.

Derivatives of 4-bromobenzamide have been investigated as potential therapeutic agents. For

instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed

and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the

potential treatment of non-small cell lung cancer. This suggests that the 4-bromobenzamide

core can be a valuable starting point for the design of kinase inhibitors.

The N,N-diisopropyl substitution on the amide nitrogen introduces significant steric bulk and

lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic

properties, such as membrane permeability, metabolic stability, and protein-ligand interactions.

Given the known activities of related benzamides, potential areas of investigation for 4-Bromo-
N,N-diisopropylbenzamide could include:

Kinase Inhibition: Screening against various kinase families, including FGFR, could reveal

potential anticancer activity.

Antimicrobial Activity: Many benzamide derivatives exhibit antibacterial and antifungal

properties.

Central Nervous System (CNS) Activity: The lipophilic nature of the molecule might facilitate

crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

Further research, including synthesis, comprehensive characterization, and biological

screening, is necessary to elucidate the specific activities and therapeutic potential of this

compound.

Conclusion
4-Bromo-N,N-diisopropylbenzamide is a chemical entity with potential for further

investigation in drug discovery and materials science. This guide provides a foundational
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framework for its synthesis and characterization, based on established chemical principles. The

predicted spectroscopic data and proposed experimental protocols offer a starting point for

researchers to produce and validate the structure of this compound. Future studies are

warranted to explore its biological activities and unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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